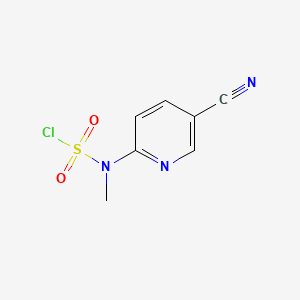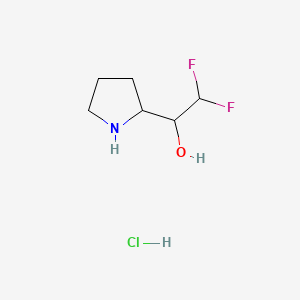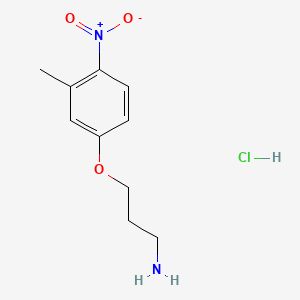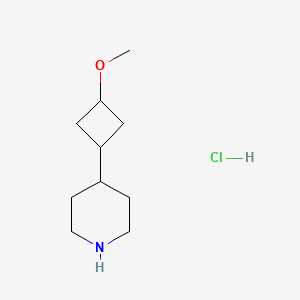![molecular formula C7H11ClF3NO B6607633 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride CAS No. 2839139-02-3](/img/structure/B6607633.png)
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride, also known as TFMAH, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the parent compound, 2-azaspiro[3.3]heptane, and it has a unique structure that makes it useful for synthetic organic chemistry. The compound is formed by the reaction of an aromatic aldehyde and a trifluoromethoxy group. This compound has been used in a variety of scientific research applications, such as in drug development, as a building block for peptides, and as a model for drug metabolism.
科学研究应用
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride has been used in a variety of scientific research applications. It has been used in drug development as a building block for peptides, as a model for drug metabolism, and as a substrate for enzyme-catalyzed reactions. It has also been used as a model for the metabolism of drugs, as a tool for studying the effects of environmental toxins on the human body, and as a tool for studying the effects of drugs on the human body.
作用机制
The mechanism of action of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride is not well understood. It is believed that the compound binds to certain receptors in the body and modulates their activity. It is also believed that it has an effect on the metabolism of certain drugs, as well as on the metabolism of certain environmental toxins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has an effect on the metabolism of certain drugs, as well as on the metabolism of certain environmental toxins. It is also believed that it has an effect on the activity of certain receptors in the body, which could lead to changes in the body’s response to certain drugs.
实验室实验的优点和局限性
The advantages of using 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride in laboratory experiments include its relative stability, low toxicity, and low cost. It is also relatively easy to synthesize and is readily available. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.
未来方向
There are a number of potential future directions for research involving 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride. These include further investigation into the compound’s mechanism of action, further studies into its effects on drug metabolism and environmental toxins, and further studies into its effects on the activity of certain receptors in the body. Additionally, further research into the synthesis of this compound and its derivatives could lead to new and improved applications for the compound. Finally, further research into the use of this compound as a building block for peptides could lead to new and improved therapeutic agents.
合成方法
The synthesis of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride involves the reaction of an aromatic aldehyde and a trifluoromethoxy group. The aldehyde is typically prepared by the reaction of an aromatic halide with sodium hydroxide in the presence of ethanol. The trifluoromethoxy group is then added to the aldehyde by reaction with trifluoromethanesulfonic anhydride (TFSA). The reaction is carried out in the presence of a catalytic amount of 1,4-dioxane. The reaction is then quenched with hydrochloric acid, and the resulting product is this compound.
属性
IUPAC Name |
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)12-5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUDYBHSDGVKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)


![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)
